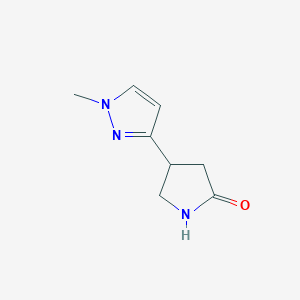

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

説明

特性

IUPAC Name |

4-(1-methylpyrazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAVZGYXNCXLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860395-74-9 | |

| Record name | 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation. Another approach is the amination and cyclization of functionalized acyclic substrates . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

化学反応の分析

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, research has shown that modifications to the pyrazole structure can enhance activity against various bacterial strains, including those resistant to conventional antibiotics .

Case Study:

A study evaluated the antimicrobial efficacy of synthesized compounds based on the pyrazolyl-pyrrolidinone scaffold, revealing that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro assays using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have shown promising results. The compound's derivatives were found to induce apoptosis and inhibit cell proliferation effectively .

Case Study:

In one study, a series of pyrazolo-pyrrolidinone derivatives were synthesized and screened for cytotoxicity against MDA-MB-231 cells. The most active compound exhibited an IC50 value of approximately 39.2 μM, indicating significant antitumor potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. Modifications at the 4-position of the pyrazole ring have been shown to influence both antimicrobial and antitumor activities significantly.

Key Findings:

- Substituents: The introduction of various alkyl or aryl substituents at specific positions enhances biological activity.

- Ring Modifications: Altering the pyrrolidinone ring can improve solubility and bioavailability, which are critical for therapeutic efficacy.

作用機序

The mechanism of action of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Halogen-Substituted Derivatives

- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) and 1-(4-chlorophenyl) analog (4b) were synthesized, with the chloro derivative showing lower yield (42% vs. 52%) .

Key Insight: Halogens (F, Cl, Br) increase molecular polarity and reactivity, enabling diverse functionalization compared to the non-halogenated parent compound.

Coumarin and Tetrazole Hybrids

- 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) combines coumarin’s fluorescence with tetrazole’s metal-binding capacity .

Key Insight : Bulky substituents like coumarin reduce solubility but enhance photophysical properties, contrasting with the more drug-like profile of 4-(1-methylpyrazol-3-yl)pyrrolidin-2-one.

Physicochemical Properties

生物活性

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrrolidinone ring and a methyl-pyrazolyl moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is , with a molecular weight of approximately 165.19 g/mol. Its structural representation can be summarized as follows:

- Molecular Formula : C8H11N3O

- SMILES : CN1C=CC(=N1)C2CC(=O)NC2

- InChI : InChI=1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12)

Biological Activity Overview

Research indicates that 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one exhibits significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The mechanisms of action may involve interactions with specific enzymes or receptors that modulate biological pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. For instance, pyrrolidine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| 4-(1-methylpyrazolyl)pyrrolidinone | 0.0039 mg/mL | Staphylococcus aureus |

| 4-(1-methylpyrazolyl)pyrrolidinone | 0.025 mg/mL | Escherichia coli |

| Pyrrolidine derivative A | 0.008 mg/mL | Multi-drug resistant strains |

These findings suggest that the structural characteristics of the compound significantly enhance its bioactivity.

The biological activity of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is primarily attributed to its ability to bind to various biological macromolecules, such as enzymes and receptors. This binding can modulate their activity, influencing critical signaling pathways related to cell metabolism and growth.

Case Studies

A notable study investigated the effects of similar compounds on bacterial growth inhibition. The results indicated that compounds with halogen substituents exhibited enhanced antimicrobial properties, suggesting a structure–activity relationship that warrants further exploration.

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step protocols, including cyclization and functionalization strategies. For example:

- Heck–Matsuda desymmetrization : A method used for enantioselective synthesis of pyrrolidin-2-one derivatives. Reaction conditions involve palladium catalysts and aryl diazonium salts to introduce aryl groups at the 4-position of the pyrrolidinone core .

- Heterocyclic coupling : Pyrazole rings can be introduced via nucleophilic substitution or cross-coupling reactions. For related compounds, refluxing with chloranil in xylene (10–30 hours) followed by purification via recrystallization is a common approach .

Q. How is 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one characterized post-synthesis?

Key analytical methods include:

- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, pyrrolidin-2-one protons resonate near δ 2.5–4.0 ppm, while pyrazole protons appear as distinct singlets .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formula and purity, with mass accuracy within ±5 ppm .

- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) resolve crystal structures, providing bond lengths and angles .

Q. What are the key reactivity patterns of this compound in heterocyclic chemistry?

- Nucleophilic substitution : The lactam carbonyl group (C=O) in pyrrolidin-2-one is reactive toward nucleophiles, enabling functionalization at the 3- or 5-positions.

- Pyrazole ring modifications : The 1-methylpyrazole moiety can undergo electrophilic substitution (e.g., nitration, halogenation) at the 4- or 5-position, depending on directing effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for enantiomerically pure derivatives?

- Catalyst screening : Palladium catalysts with chiral ligands (e.g., BINAP) improve enantioselectivity in Heck–Matsuda reactions. Yields >80% are achievable with optimized ligand-to-metal ratios .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C enhance reaction rates while minimizing side products .

Q. What computational methods predict the compound’s biological activity?

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes, receptors) by analyzing hydrogen bonding and hydrophobic interactions. Pyrazole and lactam motifs often show affinity for kinase domains .

- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronic properties (e.g., Hammett constants) with activity, guiding rational design .

Q. How can contradictory analytical data (e.g., NMR vs. X-ray) be resolved?

- Dynamic NMR analysis : Variable-temperature NMR detects conformational flexibility that may explain discrepancies between solution and solid-state structures.

- Twinned crystal refinement : SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) resolve ambiguities in X-ray data for challenging crystals .

Q. What is the role of substituents in modulating biological activity?

- Pyrazole position : The 3-position pyrazole substitution (vs. 4-position) enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets .

- Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position increases metabolic stability, as shown in related trifluoromethylphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。